molecular formula C11H9NO3 B8730487 4H-1-Benzopyran-2-carboxamide, 7-methyl-4-oxo- CAS No. 33543-96-3

4H-1-Benzopyran-2-carboxamide, 7-methyl-4-oxo-

Cat. No. B8730487
M. Wt: 203.19 g/mol
InChI Key: BPJQHSNHLHNXRM-UHFFFAOYSA-N
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Patent
US05082849

Procedure details

26.41g (17.22 mmoles) of phosphorus oxychloride is added to 100 ml dimethylformamide at 0° C. and stirred at 0° C. for 15 minutes at room temperature for 30 minutes. 7.0g (34.45 mmoles) 2-carbamyl-7-methyl-4-oxo-4H-1-benzopyran is added and the mixture stirred at room temperature overnight, then poured into ice water and is allowed to stand for 1 hour at room temperature. The resulting precipitate is filtered off, redissolved in ethyl acetate, decolorized with carbon, filtered and the filtrate concentrated in vacuo to give 4.5g of 2-cyano-7-methyl-4-oxo-4H-1-benzopyran as a crystalline solid having an m.p. of 155°-56° C.
Quantity
26.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]([C:9]1[O:10][C:11]2[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:12]=2[C:13](=[O:15])[CH:14]=1)(=O)[NH2:7]>CN(C)C=O>[C:6]([C:9]1[O:10][C:11]2[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:12]=2[C:13](=[O:15])[CH:14]=1)#[N:7]

Inputs

Step One
Name
Quantity
26.41 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(N)(=O)C=1OC2=C(C(C1)=O)C=CC(=C2)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 15 minutes at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
to stand for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1OC2=C(C(C1)=O)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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